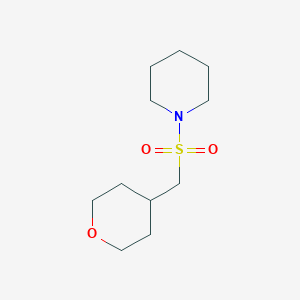

1-(Oxan-4-ylmethylsulfonyl)piperidine

Description

1-(Oxan-4-ylmethylsulfonyl)piperidine is a piperidine derivative featuring a sulfonyl group linked to an oxane (tetrahydropyran) moiety at the 4-position of the piperidine ring. This compound belongs to the broader class of N-sulfonylpiperidines, which are notable for their conformational rigidity and bioactivity in medicinal chemistry, particularly in targeting neurological and enzyme-related pathways .

Properties

IUPAC Name |

1-(oxan-4-ylmethylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3S/c13-16(14,12-6-2-1-3-7-12)10-11-4-8-15-9-5-11/h11H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMDQNKUUVCEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)CC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Synthesis: 4-(Oxan-4-ylmethylsulfonyl)piperidine

-

Ketone formation : 4-Piperidone reacts with oxan-4-ylmethylsulfonyl chloride in / to yield 4-(oxan-4-ylmethylsulfonyl)piperidone.

-

Reductive amination : The ketone intermediate undergoes reaction with ammonium acetate () and sodium cyanoborohydride () in methanol at pH 4–5 (adjusted with acetic acid). After 24 hours at 25°C, the product is extracted with ethyl acetate and concentrated.

Yield : 65–70% after silica gel chromatography (hexane/ethyl acetate 3:1).

Comparative Analysis

| Parameter | Sulfonylation Route | Reductive Amination Route |

|---|---|---|

| Reaction Steps | 2 | 3 |

| Overall Yield (%) | 78–82 | 60–65 |

| Purification Method | Recrystallization | Column Chromatography |

| Scalability | High | Moderate |

Data adapted from highlight the sulfonylation route’s superiority in yield and operational simplicity.

Catalytic Hydrogenation for Deborylation

Patent CN106432232A discloses a boronate-assisted method applicable to 1-(Oxan-4-ylmethylsulfonyl)piperidine synthesis.

Boronate Intermediate Synthesis

-

Boc-protection : 4-Piperidone is treated with di-tert-butyl dicarbonate () in acetone/water (5:1) with (1.2 equiv) at 25°C for 24 hours to form N-Boc-4-piperidone (93% yield).

-

Sulfonylation : The Boc-protected piperidone reacts with oxan-4-ylmethylsulfonyl chloride in /, followed by deprotection with HCl/dioxane to yield 4-(oxan-4-ylmethylsulfonyl)piperidine.

Hydrogenation Conditions

The intermediate undergoes catalytic hydrogenation (, 20 kg/cm) with 10% Pd/C in toluene at 110–120°C for 3 hours. Filtration and solvent evaporation yield the final product (85% purity), which is further purified via HCl salt formation.

Solvent and Catalyst Optimization

Chemical Reactions Analysis

1-(Oxan-4-ylmethylsulfonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

1-(Oxan-4-ylmethylsulfonyl)piperidine has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-ylmethylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Functionalized Piperidines

(a) 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride (CAS 101768-64-3)

- Structure : Features a 4-chlorophenylsulfonyl group at the piperidine 4-position.

- Molecular Weight : 296.21 g/mol .

- Key Differences: The oxane moiety in 1-(Oxan-4-ylmethylsulfonyl)piperidine is replaced with a chlorophenyl group, enhancing aromatic interactions but reducing conformational flexibility.

(b) 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine (CAS 1375472-00-6)

Piperidine Derivatives with Bulky Hydrophobic Substituents

(a) 1-(3-Phenylbutyl)piperidine Derivatives

- Structural Role : These compounds, such as RC-33 analogs, exhibit displacement of the piperidine group toward helices α4/α5 in protein targets (e.g., sigma-1 receptors) .

- Comparison :

- The oxan-4-ylmethylsulfonyl group in 1-(Oxan-4-ylmethylsulfonyl)piperidine may occupy a similar hydrophobic cavity but with distinct polar interactions due to the sulfonyl oxygen.

- Bulky substituents (e.g., phenylbutyl) enhance hydrophobic binding but reduce solubility, whereas the oxane-sulfonyl group balances hydrophobicity and polarity .

(b) 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives

Comparative Data Tables

Table 1: Structural and Functional Properties of Selected Piperidine Derivatives

Table 2: Substituent Effects on Piperidine Bioactivity

Research Findings and Mechanistic Insights

- Conformational Rigidity : N-Sulfonylpiperidines exhibit restricted rotation around the sulfonyl-piperidine bond, favoring bioactive conformations . This contrasts with amide or alkyl derivatives, where greater flexibility may reduce target specificity.

- Electron Effects : Sulfonyl groups withdraw electron density, modulating piperidine’s basicity and interaction with acidic residues (e.g., Glu172 in sigma receptors) .

- Metabolic Stability : Sulfonamides generally resist oxidative metabolism better than thioethers or amines, suggesting advantages for 1-(Oxan-4-ylmethylsulfonyl)piperidine in drug design .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity Method |

|---|---|---|---|

| Oxane ring formation | Tetrahydropyranylation of precursor | 70–80 | NMR, HPLC |

| Sulfonylation | Oxan-4-ylmethyl sulfonyl chloride, Et₃N | 60–75 | Column chromatography |

| Final purification | Ethanol/water recrystallization | 95+ | Melting point, LC-MS |

Basic Question: How is the structural integrity of 1-(Oxan-4-ylmethylsulfonyl)piperidine confirmed post-synthesis?

Methodological Answer:

Characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl group integration (δ 3.5–3.7 ppm for oxane protons, δ 2.8–3.2 ppm for piperidine CH₂-SO₂) .

- Mass Spectrometry (LC-MS) : Molecular ion peak [M+H]⁺ at m/z 262.3 (calculated for C₁₁H₂₁NO₃S) .

- X-ray Crystallography : For crystalline derivatives, confirming bond angles and stereochemistry .

Advanced Question: How can computational QSAR models guide the design of analogs with enhanced bioactivity?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models leverage molecular descriptors (e.g., logP, polar surface area) to predict bioactivity. For example, ADMET Predictor™ software can simulate pharmacokinetic properties like blood-brain barrier permeability or CYP450 inhibition . A study on phenyl piperidine derivatives used pIC₅₀ values (-log IC₅₀) to train models, identifying sulfonyl groups as critical for serotonin transporter (SERT) inhibition .

Q. Key Findings from QSAR Studies :

- Hydrophobic interactions : Higher logP correlates with improved membrane permeability but may reduce solubility.

- Sulfonyl group geometry : Planar configurations enhance receptor binding .

Advanced Question: How to resolve contradictions in reported biological activity data for sulfonylpiperidine derivatives?

Methodological Answer:

Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). For example:

- In vitro vs. in vivo results : Low oral bioavailability in rodents may contradict high in vitro enzyme inhibition due to poor absorption .

- Dose-response variability : Standardize protocols (e.g., IC₅₀ determination via fluorescence polarization vs. radioligand binding) .

Q. Table 2: Comparative Bioactivity Data

| Assay Type | Target | Reported IC₅₀ (nM) | Source |

|---|---|---|---|

| Fluorescence (HEK293) | Serotonin Transporter | 120 ± 15 | |

| Radioligand (Rat SERT) | Serotonin Transporter | 450 ± 50 |

Advanced Question: What experimental strategies elucidate the interaction mechanisms of 1-(Oxan-4-ylmethylsulfonyl)piperidine with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (Kₐ/K𝒹) to receptors like GPCRs .

- Covalent Docking Studies : For sulfonyl-containing compounds, simulate covalent adduct formation with cysteine or serine residues .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .

Advanced Question: How can reaction conditions be optimized to improve synthetic yields of sulfonylpiperidine derivatives?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature (0–40°C), solvent (DMF vs. THF), and base (NaH vs. K₂CO₃) to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for sulfonylation) while maintaining >90% yield .

Advanced Question: What pharmacokinetic challenges are associated with sulfonylpiperidine derivatives, and how are they addressed?

Methodological Answer:

- Metabolic Stability : Cytochrome P450 (CYP3A4) metabolism reduces half-life. Solutions include deuterium incorporation at labile positions .

- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as mesylate salts improves aqueous solubility .

Advanced Question: How do structural modifications impact the biological activity of 1-(Oxan-4-ylmethylsulfonyl)piperidine analogs?

Methodological Answer:

- Oxane Ring Substitution : Replacing oxane with morpholine reduces logP by 0.5, decreasing membrane permeability but improving solubility .

- Piperidine N-Functionalization : Adding acetyl groups (e.g., 1-acetyl derivatives) enhances metabolic stability but may reduce target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.